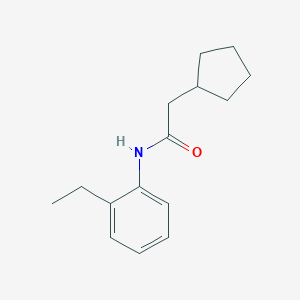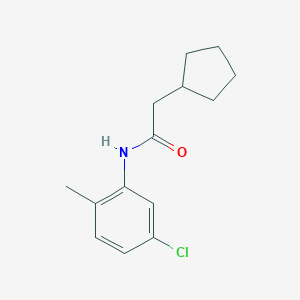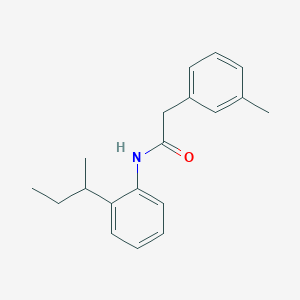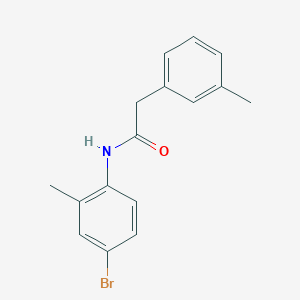
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide, also known as CPP-109, is a chemical compound that belongs to the class of amides. It is a potent inhibitor of the enzyme called glutamate carboxypeptidase II (GCPII), which is responsible for the breakdown of the neurotransmitter glutamate. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide works by inhibiting the enzyme GCPII, which is responsible for the breakdown of the neurotransmitter glutamate. Glutamate is an important neurotransmitter that plays a key role in many brain functions, including learning and memory. By inhibiting GCPII, N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide increases the levels of glutamate in the brain, which can have a positive effect on brain function.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of glutamate in the brain, which can have a positive effect on brain function. It has also been shown to reduce drug-seeking behavior in preclinical models of addiction. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been shown to have anxiolytic and antidepressant effects in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has a number of advantages as a research tool. It is a potent and selective inhibitor of GCPII, which makes it a useful tool for studying the role of glutamate in various neurological and psychiatric disorders. However, there are also some limitations to its use. N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, it can be difficult to administer N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in vivo due to its poor solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in the treatment of addiction. Preclinical studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide is effective in reducing drug-seeking behavior in a number of different addiction models, and there is interest in exploring its potential use in humans. Another area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in the treatment of anxiety disorders and depression. Preclinical studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has anxiolytic and antidepressant effects, and there is interest in exploring its potential use in humans. Finally, there is interest in developing new and more potent inhibitors of GCPII, which could have even greater therapeutic potential than N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide.
Synthesemethoden
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide can be synthesized by reacting 5-chloro-2,4-dimethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting amide is then reduced using sodium borohydride to yield N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine, methamphetamine, and nicotine addiction. N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has also been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
Eigenschaften
Produktname |
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide |
|---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-16(22-2)14(10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
ZSVQPFNURZYOIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)




![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)